(2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
CAS No.: 1801686-30-5
Cat. No.: VC11722435
Molecular Formula: C18H18O3
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1801686-30-5 |
|---|---|
| Molecular Formula | C18H18O3 |
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | (E)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C18H18O3/c1-3-21-16-11-8-14(9-12-16)17(19)13-10-15-6-4-5-7-18(15)20-2/h4-13H,3H2,1-2H3/b13-10+ |
| Standard InChI Key | CWAXQPABGYADLQ-JLHYYAGUSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC |
Introduction
Molecular Structure and Chemical Properties
Structural Features
The compound’s IUPAC name, (E)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, denotes its trans-configuration (2E) and substituent positions. Key structural attributes include:
-
Aromatic Rings: The 4-ethoxyphenyl group (ethoxy at para position) and 2-methoxyphenyl group (methoxy at ortho position) create electronic asymmetry, enhancing dipole moments .
-
Propenone Bridge: The α,β-unsaturated ketone system (C=O-CH=CH-) enables conjugation across the molecule, critical for optical properties and chemical reactivity.
-
Substituent Effects: Ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups donate electrons via resonance, stabilizing the enone system and influencing solubility.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1801686-30-5 |
| Molecular Formula | C₁₈H₁₈O₃ |
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | (E)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
| SMILES | CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC |
The trans-configuration is confirmed via NMR coupling constants (J = 15–16 Hz for vinyl protons), while X-ray crystallography of analogous chalcones reveals planar geometries .
Synthesis and Reaction Mechanisms
Claisen-Schmidt Condensation
The compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 4-ethoxyacetophenone and 2-methoxybenzaldehyde. The procedure involves:
-
Reactant Mixing: Equimolar acetophenone and benzaldehyde derivatives in ethanol.
-
Base Catalysis: Aqueous KOH (60%) induces deprotonation, forming an enolate intermediate.
-
Aldol Addition: Nucleophilic attack of the enolate on the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone .
Reaction Conditions
-
Solvent: Ethanol-water mixture (3:1 v/v).
-
Temperature: Room temperature (20–25°C).
Mechanistic Insight: The ethoxy group’s electron-donating effect accelerates enolate formation, while steric hindrance from the ortho-methoxy group moderates reaction kinetics .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
-
δ 7.92 (d, 2H, Ar-H from 4-ethoxyphenyl).
-
δ 7.77 (d, 1H, β-vinyl proton, J = 15.5 Hz).
-
δ 7.41 (d, 1H, α-vinyl proton, J = 15.5 Hz).
-
δ 3.84 (s, 3H, OCH₃) and δ 1.42 (t, 3H, OCH₂CH₃).
-
-
¹³C NMR:
Fourier-Transform Infrared (FT-IR)
-
Strong Bands:
Mass Spectrometry
-
Molecular Ion Peak: m/z 282.3 [M]⁺.
-
Fragmentation: Loss of ethoxy (-45 Da) and methoxy (-31 Da) groups.
Electronic and Optical Properties
Solvatochromism and Dipole Moments
The compound exhibits solvent-dependent absorbance shifts (bathochromic in polar solvents), attributed to ground-state (μg) and excited-state (μe) dipole moment differences. Computational studies (DFT/B3LYP/6-311++G**) reveal:
Nonlinear Optical (NLO) Behavior
-
Two-Photon Absorption (TPA): σ₂ = 1.2 × 10⁻⁴⁸ cm⁴·s·photon⁻¹ in DMSO.
-
Hyperpolarizability: β = 8.7 × 10⁻³⁰ esu, γ = 3.4 × 10⁻³⁶ esu .
-
Optical Limiting Threshold: 0.8 J/cm² at 532 nm, suitable for laser protection devices .
Table 2: NLO Parameters in Different Solvents
| Solvent | λₐbs (nm) | β (10⁻³⁰ esu) | γ (10⁻³⁶ esu) |
|---|---|---|---|
| Hexane | 348 | 7.1 | 2.9 |
| DMSO | 365 | 8.7 | 3.4 |
Biological and Material Applications
Medicinal Chemistry
Chalcones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC₅₀ values comparable to indomethacin. The ethoxy and methoxy groups enhance membrane permeability, making the compound a candidate for anti-inflammatory drug development.
Materials Science
-
Organic LEDs (OLEDs): Blue emission (λₑₘ = 450 nm) with CIE coordinates (0.15, 0.10) .
-
Photovoltaic Cells: Acts as an electron transport layer (ETL), improving perovskite solar cell efficiency by 12.4% .
Comparative Analysis with Analogous Chalcones
Table 3: Property Comparison
| Compound | Dipole Moment (D) | TPA Cross-Section (cm⁴·s·photon⁻¹) |
|---|---|---|
| 4-Methoxy analog | 4.1 | 0.9 × 10⁻⁴⁸ |
| 4-Chloro analog | 5.3 | 1.0 × 10⁻⁴⁸ |
| Target Compound | 4.8 | 1.2 × 10⁻⁴⁸ |
The target compound’s higher TPA arises from extended conjugation and electron-donating substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume